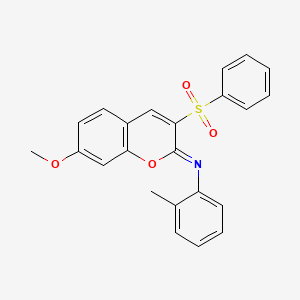
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Benzofuran derivatives exhibit significant interest due to their diverse biological activities. The synthesis and characterization of these compounds, including their molecular structures and properties, form the basis for understanding their potential applications. For instance, Hayvalı et al. (2010) detailed the synthesis, spectroscopic, and crystallographic characterizations of 4-nitrobenzylidene derivatives, providing insights into their chemical behavior and potential for further modification and application in various fields, including pharmaceuticals and materials science (Hayvalı et al., 2010).
Biological Activities
Benzofuran derivatives are known for their wide range of biological activities, which makes them valuable for drug development and other therapeutic applications. For example, compounds isolated from Gastrodia elata have shown inhibitory activities against DNA topoisomerases I and II, suggesting potential applications in cancer therapy due to their ability to interfere with DNA replication in cancer cells (Lee et al., 2007).
Antimicrobial and Antitumor Activities
The search for new antimicrobial and antitumor agents is a crucial area of pharmaceutical research. Benzofuran derivatives, due to their structural diversity, have been explored for these activities. Xia et al. (2011) reported on compounds from the mangrove endophytic fungus Nigrospora sp., showing moderate antitumor and antimicrobial activities, highlighting the potential of benzofuran derivatives in the development of new therapeutic agents (Xia et al., 2011).
Synthetic Methodologies
Advancements in synthetic methodologies for benzofuran derivatives enable the development of novel compounds with potential applications in medicinal chemistry. Davies et al. (2012) demonstrated asymmetric syntheses of 3,4-syn- and 3,4-anti-3-substituted-4-aminopiperidin-2-ones, showcasing the versatility of synthetic approaches in creating complex molecules that could serve as building blocks for pharmaceuticals (Davies et al., 2012).
Protective Groups in Synthesis
The use of 4-nitrobenzyl groups for the protection of hydroxyl functions in synthetic chemistry is notable, as it enables selective modifications of molecules, which is crucial for the synthesis of complex organic compounds. Kukase et al. (1990) discussed the versatile use of 4-nitrobenzyl group for this purpose, indicating its importance in the synthesis of potentially biologically active molecules (Kukase et al., 1990).
Eigenschaften
IUPAC Name |
(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-3-2-10-23(12-14)13-18-19(25)9-8-17-21(26)20(29-22(17)18)11-15-4-6-16(7-5-15)24(27)28/h4-9,11,14,25H,2-3,10,12-13H2,1H3/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMNGYDIPOYFQ-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)[N+](=O)[O-])C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

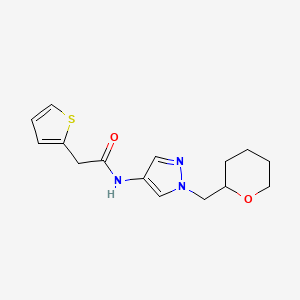
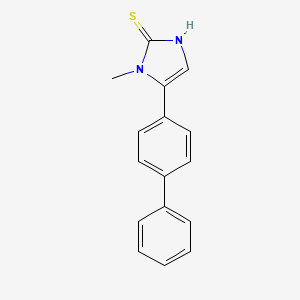
![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)
![N-(1-cyanocyclohexyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2762855.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)

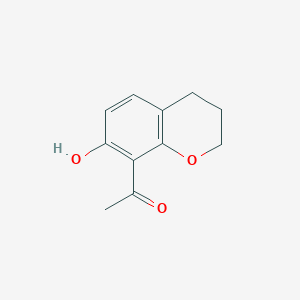
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![5-(butylthio)-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)
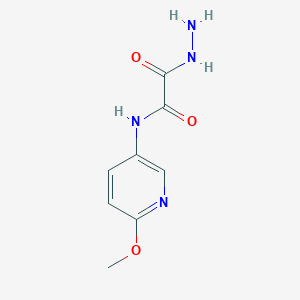
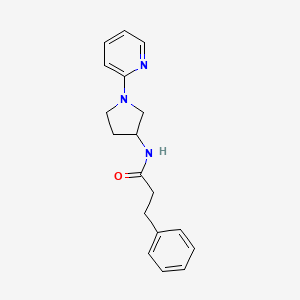
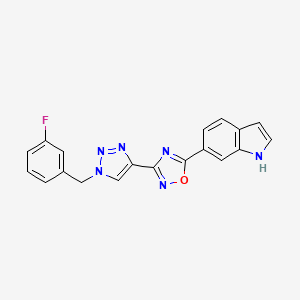
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)
